![molecular formula C10H13NO3S B2860958 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1094219-64-3](/img/structure/B2860958.png)

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

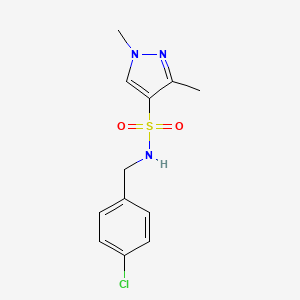

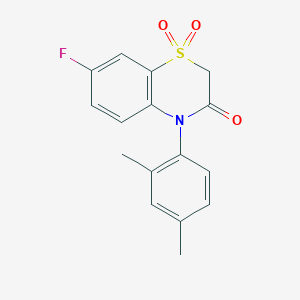

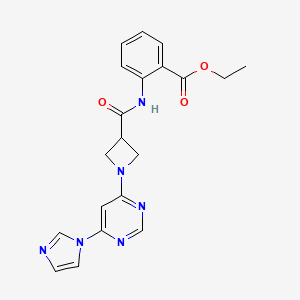

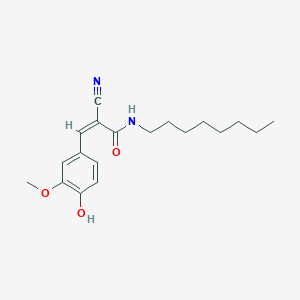

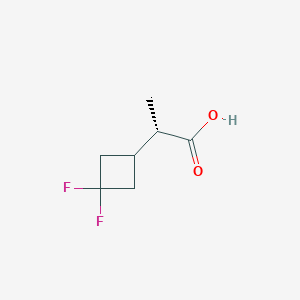

The compound “2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid” is a complex organic molecule that contains an oxolane ring, a thiazole ring, and an acetic acid group . The oxolane ring is a five-membered cyclic ether, and the thiazole ring is a five-membered ring containing both sulfur and nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxolane and thiazole rings in separate steps, followed by their connection via a methylene (-CH2-) bridge . The acetic acid group could then be introduced through a suitable functional group transformation .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxolane and thiazole rings, along with the acetic acid group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxolane, thiazole, and acetic acid groups . The oxolane ring can undergo ring-opening reactions, the thiazole ring can participate in various substitution and addition reactions, and the acetic acid group can undergo reactions typical of carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be affected by the presence of the polar acetic acid group, and its stability could be influenced by the presence of the oxolane and thiazole rings .

Wissenschaftliche Forschungsanwendungen

Pharmacology

Application in Drug Development: This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could be useful in creating molecules with specific binding affinities to target proteins or enzymes within the body. The thiazole ring, in particular, is a common motif in drugs that exhibit a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties .

Agriculture

Pest Control and Plant Protection: In agriculture, derivatives of thiazolyl acetic acid can be synthesized to develop new pesticides or herbicides. The oxolan (tetrahydrofuran) moiety could be instrumental in increasing the solubility and thus the bioavailability of these compounds in plant tissues, providing effective protection against pests and diseases .

Material Science

Synthesis of Polymers: The compound’s functional groups are conducive to polymerization reactions. It could be used to synthesize novel polymers with potential applications in creating materials with specific mechanical properties or biodegradability. This could be particularly useful in developing environmentally friendly packaging materials .

Biochemistry

Enzyme Inhibition Studies: Biochemically, this compound could be used to study enzyme inhibition, given its potential to interact with enzyme active sites due to its heterocyclic structure. This can help in understanding the mechanism of action of various enzymes and in the design of enzyme inhibitors that could be used as drugs .

Industrial Chemistry

Chemical Synthesis Intermediates: In industrial chemistry, such a compound could serve as an intermediate in the synthesis of more complex molecules. Its reactive sites make it a versatile building block for the synthesis of a wide range of industrial chemicals, including dyes, resins, and other performance chemicals .

Environmental Science

Bioremediation Efforts: Compounds like 2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid could be explored for their role in bioremediation processes. Their chemical structure may allow them to interact with pollutants, facilitating their breakdown by environmental microbes, thus helping in the cleanup of contaminated sites .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, which could be key in its interactions with biological targets .

Biochemical Pathways

Thiazole compounds have been found to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, the compound could potentially exhibit a range of effects depending on the specific targets and pathways it interacts with .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(oxolan-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10(13)4-7-6-15-9(11-7)5-8-2-1-3-14-8/h6,8H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIFXGTXQZHDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)

![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)

![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)

![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)